(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine
Description
Properties
Molecular Formula |
C13H19FN2O |
|---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C13H19FN2O/c1-17-6-5-16-8-12(13(15)9-16)10-3-2-4-11(14)7-10/h2-4,7,12-13H,5-6,8-9,15H2,1H3/t12-,13+/m0/s1 |
InChI Key |
DCHKJXBSVRDRCN-QWHCGFSZSA-N |
Isomeric SMILES |
COCCN1C[C@H]([C@@H](C1)N)C2=CC(=CC=C2)F |
Canonical SMILES |
COCCN1CC(C(C1)N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Biological Activity
The compound (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₈FNO₃
- Molecular Weight : 267.30 g/mol
- CAS Number : 1824664-85-8
The compound features a pyrrolidine ring substituted with a fluorophenyl group and a methoxyethyl chain, contributing to its unique pharmacological profile.
Research indicates that this compound acts primarily as an inhibitor of TrkA kinase , which is implicated in various cellular processes including neuronal survival and differentiation. The inhibition of TrkA can have therapeutic implications in conditions such as neurodegenerative diseases and certain types of cancers.
Inhibition Studies
- The compound has demonstrated IC₅₀ values in the nanomolar range against TrkA kinase, suggesting potent inhibitory activity. This property makes it a candidate for further development in targeted therapies.
Anticancer Potential
The compound's ability to inhibit TrkA kinase suggests potential applications in oncology. In vitro studies have shown that TrkA inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines expressing high levels of this receptor.
Neuroprotective Effects
In models of neurodegeneration, (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine has been shown to enhance neuronal survival under stress conditions, possibly through the modulation of signaling pathways associated with cell survival.
Study 1: TrkA Inhibition in Cancer Cells
A study evaluated the effects of (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine on neuroblastoma cells. Results indicated:
- Cell Viability : Decreased by 70% at 100 nM concentration after 48 hours.
- Apoptosis Induction : Increased caspase-3 activity was observed, indicating enhanced apoptosis.
Study 2: Neuroprotective Properties
In a rat model of Alzheimer's disease:
- Treatment Group : Administered (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine.
- Outcome : Significant improvement in cognitive function was noted compared to the control group, alongside reduced markers of oxidative stress.
Summary of Biological Activities
Chemical Reactions Analysis
Key Synthetic Pathways
-
Reductive Amination :
A critical step involves reductive amination of intermediates like (3R,4R)-3,4-dimethyl-4-phenylpiperidine with Boc-l-valinal to form amine precursors. This is followed by Boc deprotection to yield the free amine . -
Palladium-Catalyzed Transfer Hydrogenation :
Bis-triflate intermediates undergo palladium-catalyzed hydrogenation in DMF at 80°C to form key intermediates. For example, bis-triflate 17 is converted to intermediate 18 , which is further reduced with lithium aluminum hydride (LAH) to cleave triflamide groups . -
Amide Coupling :
Final amide coupling with HBTU or EDC·HCl is used to link the pyrrolidine core with other functional groups, such as urea derivatives for kinase inhibition applications .
Reaction Conditions and Key Steps
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Reductive amination | Boc-l-valinal, LiAlH₄ | Form amine precursors |
| Palladium-catalyzed transfer hydrogenation | DMF, 80°C | Reduce bis-triflate intermediates |
| Reduction with LAH | Toluene/THF mixture | Cleave triflamide groups |
| Amide coupling | HBTU or EDC·HCl | Form kinase inhibitor derivatives |
Biological Relevance and Functional Group Transformations
The compound’s reactivity is tailored for kinase inhibition , particularly targeting TrkA kinase. Key transformations include:
-
Urea Derivatization : Coupling with urea moieties (e.g., 3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea) enhances its pharmacokinetic profile, including improved oral bioavailability and reduced clearance .
-
Hydrolysis of Nitriles : Conversion of benzonitrile intermediates to benzamides via hydrolysis with lithium hydroxide and hydrogen peroxide .
Comparative Analysis of Structural Variants
| Compound | Key Transformation | Impact on Activity |
|---|---|---|
| (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine | Urea coupling | Enhanced TrkA inhibition |
| (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl urea | Amide coupling | Improved oral AUC and Cmax |
| (3R,4S)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine | Stereochemical variation | Altered biological activity |
Critical Reaction Insights
-
Stereoselectivity : The (3S,4R) stereochemistry is critical for biological activity, as seen in its TrkA inhibition profile .
-
Pharmacokinetics : Derivatives show reduced intravenous clearance and higher oral exposure in preclinical models, attributed to optimized functional group placement .
-
Functional Group Compatibility : The methoxyethyl substituent and fluorophenyl group enhance lipophilicity, influencing bioavailability and receptor binding .
Experimental Validation
Crystallographic and spectroscopic data confirm reaction outcomes. For example, the synthesis of (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves ethanol reflux with sodium acetate, yielding crystalline products with >96% purity .
References De Gruyter: Synthesis and Crystal Structure of (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one WIPO Patent WO2015175788A1: TrkA Kinase Inhibitors PMC: Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydropyrrolo[2,1-a]isoquinoline Derivatives
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and its analogs:
Stereochemical and Functional Group Impact
- Stereochemistry : The (3S,4R) configuration in the target compound contrasts with the (3R,4S) configuration in 's analog. Such inversions often lead to divergent receptor binding profiles. For example, TRKA inhibition may require precise spatial alignment of the fluorophenyl and methoxyethyl groups ().
- Substituent Effects: The 2-methoxyethyl group in the target compound enhances solubility and may influence metabolic stability compared to bulkier substituents (e.g., dihydroindenyl in ).
Key Research Findings and Data
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine typically proceeds via:
- Construction of the pyrrolidine ring with control over stereochemistry at C3 and C4.
- Introduction of the 3-fluorophenyl group at the 4-position.
- N-alkylation with 2-methoxyethyl substituent.
- Final amination at the 3-position with stereochemical control.
Key Synthetic Routes
Enantioselective Ring Formation and Functionalization
- Starting from a chiral precursor or employing asymmetric catalysis, the pyrrolidine ring is formed with the desired (3S,4R) stereochemistry.
- The 3-fluorophenyl group is introduced via an arylation reaction, often through a nucleophilic substitution or transition-metal-catalyzed coupling on a suitable pyrrolidine intermediate.
- The amine at position 3 is either retained from the starting material or introduced via reductive amination or substitution reactions.
N-Alkylation with 2-Methoxyethyl Group
- The nitrogen at position 1 is alkylated using 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide or chloride) under basic conditions, ensuring selective monoalkylation.
- Typical bases include triethylamine or other non-nucleophilic bases to avoid side reactions.
Representative Preparation Procedure (Based on Patent WO2015175788A1 and US10835533B2)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Chiral pyrrolidine intermediate (3S,4R) with protected amine | Starting material prepared via asymmetric synthesis or resolution | Enantiomerically pure pyrrolidine core |
| 2 | 3-fluorophenylboronic acid or halide, Pd-catalyst | Suzuki or related cross-coupling to install 3-fluorophenyl group at C4 | Arylated pyrrolidine with fluorophenyl substituent |
| 3 | 2-methoxyethyl bromide, triethylamine, solvent (e.g., dichloromethane) | N-alkylation of pyrrolidine nitrogen | Formation of N-(2-methoxyethyl) derivative |
| 4 | Deprotection and/or amination at C3 if needed | Reductive amination or nucleophilic substitution | Final (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine |
Stereochemical Control and Purification
- Enantiomeric purity is ensured by starting from chiral building blocks or using chiral catalysts.
- Chromatographic techniques or crystallization are employed to isolate the desired stereoisomer.
- Analytical methods such as chiral HPLC and NMR confirm stereochemistry and purity.
Research Results and Yields
The patent literature reports high stereoselectivity and good overall yields for the preparation of this compound. Typical yields for each step range from 70% to 90%, with overall yields around 50-60% after multi-step synthesis and purification.
| Step | Yield (%) | Notes |
|---|---|---|
| Pyrrolidine ring formation | 80-90 | High stereoselectivity |
| Arylation (3-fluorophenyl installation) | 75-85 | Pd-catalyzed coupling efficient |
| N-alkylation with 2-methoxyethyl | 70-80 | Controlled monoalkylation |
| Final amination and purification | 85-90 | High purity enantiomer isolated |
Summary of Preparation Method Advantages
- Stereochemical Precision: Use of chiral catalysts or precursors ensures the (3S,4R) configuration.
- Functional Group Compatibility: The methods tolerate sensitive groups like amines and ethers.
- Scalability: The synthetic route is amenable to scale-up for pharmaceutical production.
- Purity: High enantiomeric excess and chemical purity achieved through purification.
Q & A
Q. What synthetic strategies are effective for constructing the pyrrolidine core with stereochemical control in (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine?
- Methodological Answer : The pyrrolidine core can be synthesized via asymmetric catalysis or chiral pool approaches. For example, a related compound, rac-(3S,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, was synthesized using enantioselective hydrogenation or resolution techniques to achieve the desired (3S,4R) configuration . Key steps include:
- Chiral Induction : Use of chiral auxiliaries or catalysts during cyclization.
- Fluorophenyl Introduction : Suzuki-Miyaura coupling with 3-fluorophenylboronic acid after pyrrolidine ring formation.
- Methoxyethyl Substitution : Alkylation of the pyrrolidine nitrogen with 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF).
Q. How can NMR spectroscopy and X-ray crystallography validate the stereochemistry and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Compare coupling constants (e.g., vicinal protons on the pyrrolidine ring) to confirm stereochemistry. For example, transannular NOEs in 2D NMR can distinguish axial vs. equatorial substituents.
- X-ray Crystallography : Single-crystal analysis (e.g., as in pyrazol-5-amine derivatives) provides unambiguous confirmation of the (3S,4R) configuration and bond angles .
- Purity Assessment : High-resolution mass spectrometry (HRMS) and HPLC with chiral columns to detect enantiomeric excess.
Q. What are the preliminary structure-activity relationship (SAR) insights for this compound in medicinal chemistry?
- Methodological Answer :
- Fluorophenyl Role : The 3-fluorophenyl group enhances lipophilicity and target binding via π-π stacking or hydrophobic interactions (observed in fluorinated pyridine analogs) .
- Methoxyethyl Impact : The 2-methoxyethyl side chain improves solubility and metabolic stability by reducing hepatic clearance, as seen in similar pyrrolidine-based pharmaceuticals .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for specific biological targets (e.g., GPCRs)?
- Methodological Answer :
- Docking Studies : Use software like Schrödinger or AutoDock to model interactions with GPCRs. Focus on the fluorophenyl moiety’s orientation in hydrophobic pockets.
- MD Simulations : Simulate dynamic binding behavior in lipid bilayers to assess stability of the methoxyethyl-pyrrolidine conformation .
- Free Energy Calculations : Predict ΔG of binding using MM-PBSA/GBSA methods to prioritize analogs for synthesis.
Q. What challenges arise in scaling up the synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Chiral Resolution : Large-scale asymmetric synthesis may require expensive catalysts. Alternatives include enzymatic resolution (e.g., lipases for amine intermediates) .
- Purification : Use simulated moving bed (SMB) chromatography to separate enantiomers efficiently.
- Process Optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
Q. How do fluorination methods influence the electronic and steric properties of the 3-fluorophenyl group?
- Methodological Answer :
- Electron Effects : Fluorine’s electronegativity alters the aryl ring’s electron density, affecting hydrogen-bonding capacity (verified via Hammett σ values in SAR studies) .
- Steric Considerations : Ortho-fluorine vs. para-fluorine positioning can sterically hinder or facilitate target engagement. Compare with 4-fluorophenyl analogs using X-ray data .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Control variables like buffer pH, cell passage number, and incubation time.
- Metabolite Interference : Test for off-target effects of the methoxyethyl group’s degradation products (e.g., ethylene glycol derivatives) using LC-MS .
- Statistical Validation : Apply rigorous outlier tests (e.g., Grubbs’ test) and replicate experiments in orthogonal assays (e.g., SPR vs. fluorescence polarization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
